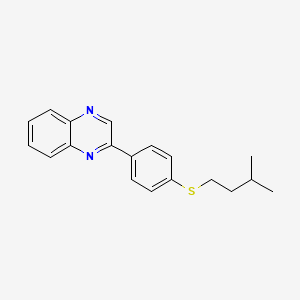
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives can be synthesized through the condensation of ortho-diamines with 1,2-diketones. For the specific compound Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-, the synthesis involves the reaction of 2-(4-((3-methylbutyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
化学反应分析
Types of Reactions
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of halogenated quinoxalines.
科学研究应用
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing new pharmaceuticals for treating infections and cancer.
Industry: Used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
相似化合物的比较
Similar Compounds
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: Contains a benzene ring fused to a pyridazine ring.
Cinnoline: Features a benzene ring fused to a pyridazine ring.
Uniqueness
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioether group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
属性
CAS 编号 |
53066-83-4 |
|---|---|
分子式 |
C19H20N2S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-[4-(3-methylbutylsulfanyl)phenyl]quinoxaline |
InChI |
InChI=1S/C19H20N2S/c1-14(2)11-12-22-16-9-7-15(8-10-16)19-13-20-17-5-3-4-6-18(17)21-19/h3-10,13-14H,11-12H2,1-2H3 |
InChI 键 |
XXLSSFGQENJRJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

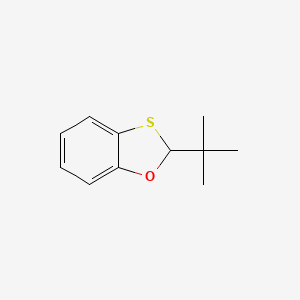
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
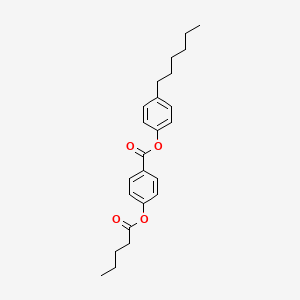
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
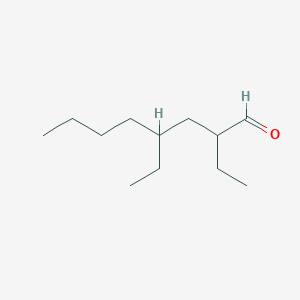
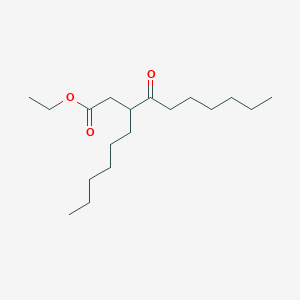
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
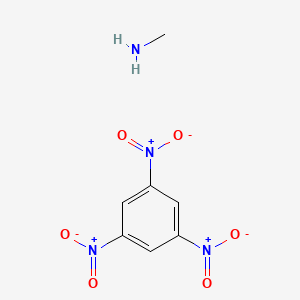
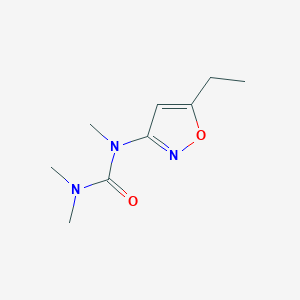
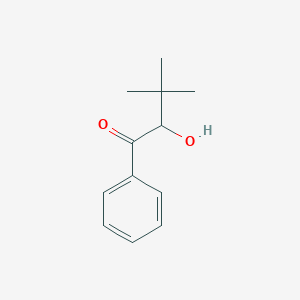
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
